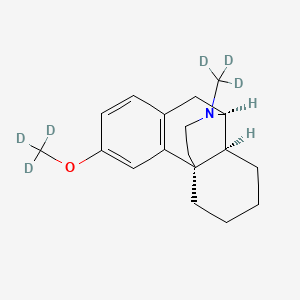

Deudextromethorphan

Übersicht

Beschreibung

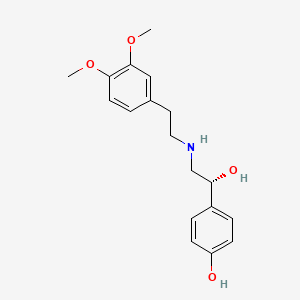

Deudextromethorphan ist eine deuterierte Form von Dextromethorphan, einem bekannten Hustenstiller. Deuterierung beinhaltet den Austausch von Wasserstoffatomen durch Deuterium, ein schwereres Isotop von Wasserstoff. Diese Modifikation kann die pharmakokinetischen Eigenschaften der Verbindung verbessern, z. B. die Halbwertszeit verlängern und den Stoffwechsel verlangsamen . This compound wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Stimmungsstörungen .

Wirkmechanismus

Target of Action

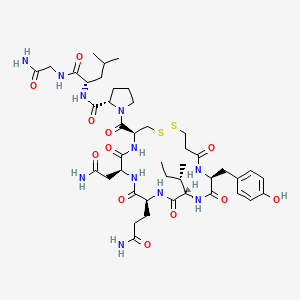

Deudextromethorphan, also known as AVP-786, primarily targets the NMDA receptor , P-gp , SCNA , and σ1 receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function . The P-glycoprotein (P-gp) is a well-characterized ATP-dependent drug efflux pump that contributes to multidrug resistance . SCNA refers to the Sodium channel alpha subunit, which plays a crucial role in the initiation and propagation of action potentials . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .

Mode of Action

This compound acts as an NMDA receptor antagonist , P-gp inhibitor , and σ1 receptor agonist . As an NMDA receptor antagonist, it inhibits the activity of the NMDA receptors, thereby reducing neuronal excitability . As a P-gp inhibitor, it prevents the efflux of drugs, potentially increasing the concentration of other drugs . As a σ1 receptor agonist, it can regulate the function of other proteins through protein-protein interactions .

Biochemical Pathways

It is known to influence several neurotransmitter systems, including the glutamatergic, serotonergic, and noradrenergic systems . By acting as an NMDA receptor antagonist, it can modulate glutamatergic neurotransmission . Its action on the σ1 receptor can also influence various intracellular signaling pathways .

Pharmacokinetics

It is known that deuterium modification can improve the absorption, distribution, metabolism, and excretion (adme) properties of drugs . This modification can allow for lower doses of the drug to be used, potentially reducing the risk of adverse effects .

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. It is known to affect several neurotransmitter systems and intracellular signaling pathways, which can have various effects on neuronal function . For example, its antagonistic action on the NMDA receptor can reduce neuronal excitability, which may contribute to its therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its action due to potential drug-drug interactions . Additionally, individual factors such as genetic variations in drug-metabolizing enzymes can also influence its pharmacokinetics and pharmacodynamics . .

Biochemische Analyse

Biochemical Properties

Deudextromethorphan interacts with several biomolecules, including enzymes and proteins, to exert its effects. It is known to affect serotonin, norepinephrine, NMDA, and sigma-1 receptors in the brain . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist . It also blocks the NMDA receptor at high doses, which produces effects similar to other dissociative anesthetics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about threshold effects, toxic or adverse effects at high doses are still being studied.

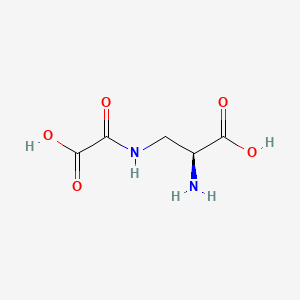

Metabolic Pathways

Vorbereitungsmethoden

Die Herstellung von Deudextromethorphan beinhaltet die Deuterierung von Dextromethorphan. Dieser Prozess umfasst typischerweise die folgenden Schritte:

Synthese von Dextromethorphan: Dextromethorphan wird durch eine Reihe chemischer Reaktionen ausgehend von Morphinan-Derivaten synthetisiert.

Deuterierung: Die Wasserstoffatome in Dextromethorphan werden unter bestimmten Reaktionsbedingungen mit deuterierten Reagenzien durch Deuterium ersetzt. Dieser Schritt erfordert eine sorgfältige Kontrolle von Temperatur, Druck und Katalysatoren, um die selektive Einlagerung von Deuteriumatomen zu gewährleisten.

Analyse Chemischer Reaktionen

Deudextromethorphan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann zu Deudextorphan oxidiert werden, seinem aktiven Metaboliten.

Reduktion: Reduktionsreaktionen können this compound wieder in seine Ausgangverbindung umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Deudextorphan und andere deuterierte Derivate .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Medizin: Es wird als adjuvante Therapie bei Major Depression und anderen Stimmungsstörungen untersucht.

Wirkmechanismus

This compound übt seine Wirkungen über mehrere Mechanismen aus:

NMDA-Rezeptor-Antagonismus: Es wirkt als schwacher unkompetitiver Antagonist des NMDA-Rezeptors, der eine Rolle bei der Modulation der synaptischen Plastizität und der Gedächtnisfunktion spielt.

Sigma-1-Rezeptor-Agonismus: This compound bindet an Sigma-1-Rezeptoren, die an Neuroprotektion und Modulation der Neurotransmitterfreisetzung beteiligt sind.

Serotonin-Wiederaufnahmehemmung: Es hemmt die Wiederaufnahme von Serotonin, erhöht seine Verfügbarkeit im synaptischen Spalt und trägt zu seinen Antidepressiva-Effekten bei.

Wissenschaftliche Forschungsanwendungen

Deudextromethorphan has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.

Medicine: It is being studied as an adjunctive therapy for major depressive disorder and other mood disorders.

Industry: This compound is used in the development of new pharmaceuticals with improved therapeutic profiles.

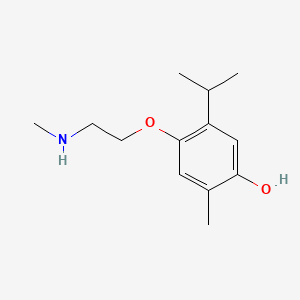

Vergleich Mit ähnlichen Verbindungen

Deudextromethorphan ist im Vergleich zu anderen ähnlichen Verbindungen durch seine Deuterierung einzigartig, die seine pharmakokinetischen Eigenschaften verbessert. Zu den ähnlichen Verbindungen gehören:

Dextromethorphan: Die nicht-deuterierte Form, die häufig als Hustenstiller verwendet wird.

Dextrorphan: Der aktive Metabolit von Dextromethorphan, der ebenfalls NMDA-Rezeptor-antagonistische Eigenschaften aufweist.

Die Einzigartigkeit von this compound liegt in seiner verbesserten metabolischen Stabilität und verlängerten Halbwertszeit, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZASYAUGDDCJ-QNNIAVNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079043-55-2 | |

| Record name | Deudextromethorphan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEUDEXTROMETHORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

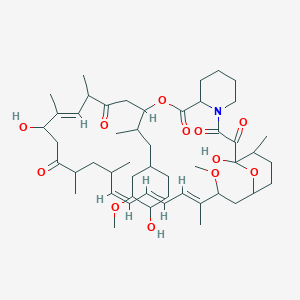

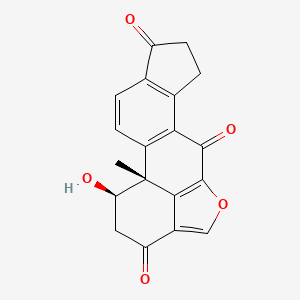

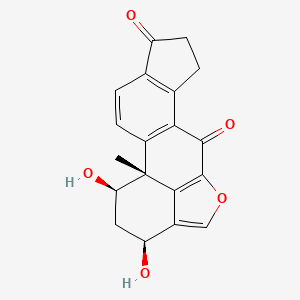

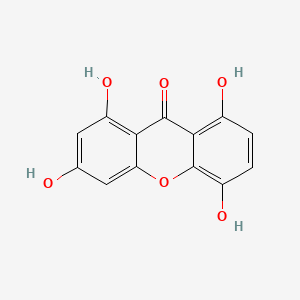

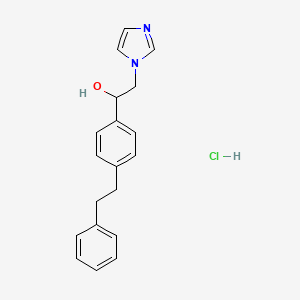

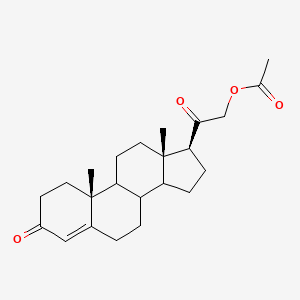

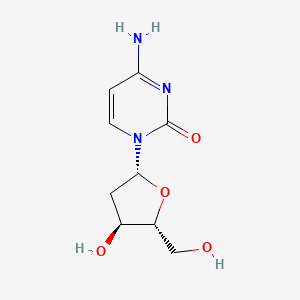

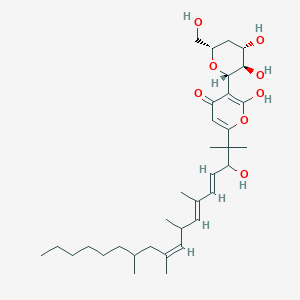

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.